

# Biurea (CAS 110-21-4) structure and synthesis.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Biurea

Cat. No.: B089910

[Get Quote](#)

An In-depth Technical Guide to **Biurea** (CAS 110-21-4): Structure and Synthesis

## Introduction

**Biurea**, also known as hydrazodicarbonamide, is a nitrogen-rich organic compound with the chemical formula  $C_2H_6N_4O_2$ .<sup>[1]</sup> It consists of two urea molecules linked by a hydrazine bridge. <sup>[1]</sup> **Biurea** is a white crystalline solid or powder that sees significant use as a chemical intermediate, particularly in the synthesis of azodicarbonamide (ADA), a widely used blowing agent for plastics and rubber.<sup>[1][2]</sup> Its applications also extend to agriculture as a slow-release nitrogen fertilizer and in the synthesis of other nitrogen-containing compounds.<sup>[3]</sup> This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **Biurea**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**Biurea** is structurally symmetrical, with the IUPAC name Hydrazine-1,2-dicarboxamide.<sup>[2]</sup> Other synonyms include (carbamoylamo)urea, bicarbamamide, and ureidourea.<sup>[2][4]</sup>

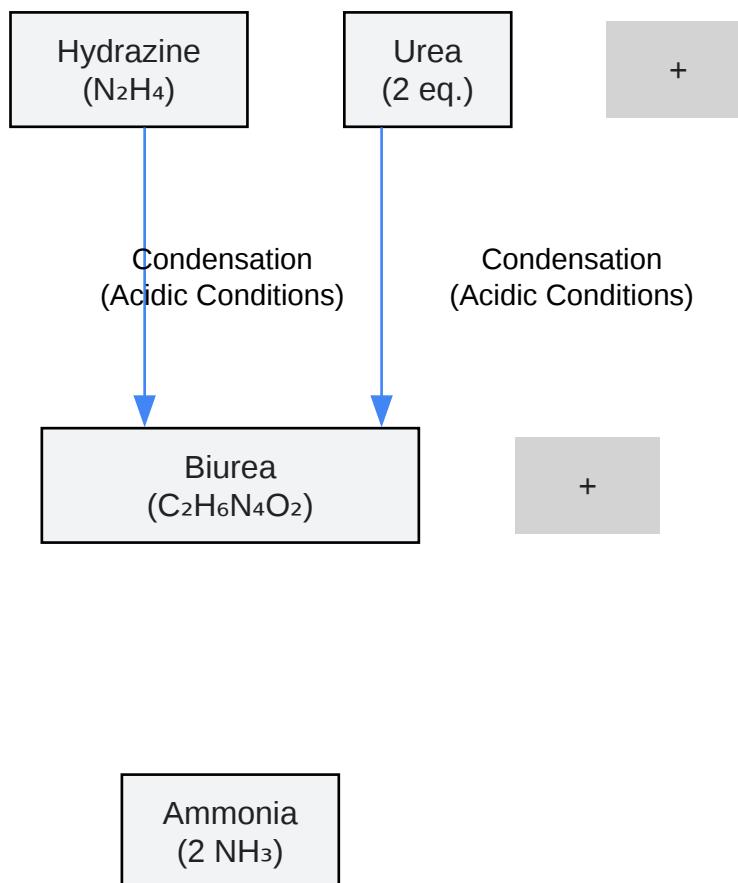
Molecular Structure:

- Molecular Formula:  $C_2H_6N_4O_2$ <sup>[2]</sup>
- Molecular Weight: 118.096 g/mol <sup>[2]</sup>
- Canonical SMILES: C(=O)(N)NNC(=O)N<sup>[3][5]</sup>

- InChI Key: ULUZGMIUTMRARO-UHFFFAOYSA-N[3][5]

#### Physical and Chemical Properties:

The physical and chemical properties of **Biurea** are summarized in the table below.


| Property         | Value                                                | Reference(s) |
|------------------|------------------------------------------------------|--------------|
| Appearance       | White powder or crystals                             | [3][6][7]    |
| Melting Point    | 247-250 °C[4][7]; 258 °C[6]                          | [4][6][7]    |
| Boiling Point    | 330.5 °C at 760 mmHg                                 | [4][7]       |
| Water Solubility | 238 mg/L at 16 °C                                    | [3][6]       |
| Density          | 1.594 g/cm <sup>3</sup> [4][7]                       | [4][7]       |
| pKa              | 10.06 ± 0.43 (Predicted)                             | [3]          |
| LogP             | -2.37 (Estimated)                                    | [8]          |
| Vapor Pressure   | 5.9 x 10 <sup>-5</sup> mm Hg at 25 °C<br>(Estimated) | [6]          |
| Flash Point      | 153.7 °C                                             | [4]          |

## Synthesis of Biurea

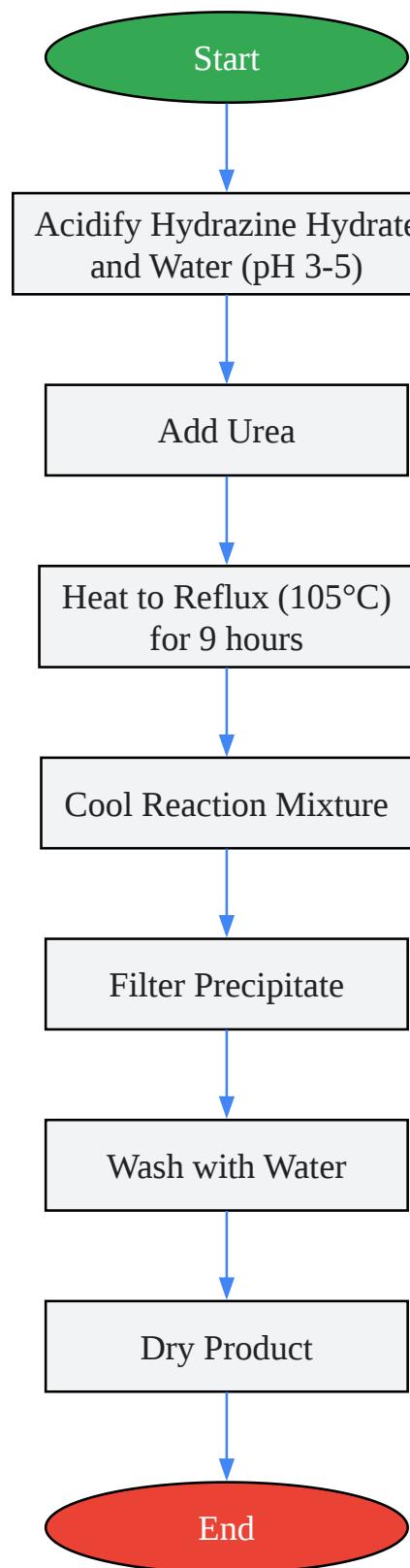
The primary method for synthesizing **Biurea** is the condensation reaction between hydrazine and urea.[2][9] This reaction is typically carried out under acidic conditions to facilitate the nucleophilic attack of hydrazine on the carbonyl carbon of urea.[1] Variations of this method exist, utilizing different forms of hydrazine and reaction conditions to optimize yield and purity.

## General Synthesis Pathway

The overall reaction for the synthesis of **Biurea** from hydrazine and urea is as follows:



[Click to download full resolution via product page](#)


Caption: General reaction scheme for the synthesis of **Biurea**.

## Experimental Protocols

### Method 1: Synthesis from Hydrazine Hydrate and Urea under Acidic Conditions

This method involves the direct condensation of hydrazine hydrate and urea in an acidic medium.[\[1\]](#)

- Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Biurea** synthesis.

- Detailed Protocol:

- In a two-neck, round-bottom flask, acidify a solution of 3 mL (50 mmol) of 85% hydrazine hydrate in 70 mL of distilled water with 50% sulfuric acid to a pH of 3-5.
- Add 9 g (150 mmol) of urea to the reaction mixture.
- Heat the mixture to reflux (105 °C) with continuous stirring.
- Maintain the reaction at reflux for 9 hours, ensuring the pH remains between 3 and 5 throughout the process.
- After 9 hours, allow the reaction mixture to cool to room temperature.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water and dry to obtain **Biurea**.

- Quantitative Data:

| Reagent                 | Amount               | Moles    | Molar Ratio |
|-------------------------|----------------------|----------|-------------|
| Hydrazine Hydrate (85%) | 3 mL                 | 50 mmol  | 1           |
| Urea                    | 9 g                  | 150 mmol | 3           |
| Sulfuric Acid (50%)     | As needed for pH 3-5 | -        | -           |
| Distilled Water         | 70 mL                | -        | -           |

#### Method 2: Synthesis from Hydrazine Sulfate and Urea

This protocol utilizes hydrazine sulfate as the hydrazine source.[\[10\]](#)

- Detailed Protocol:

- In a flask equipped for reflux and stirring, combine 4 g (0.03 mol) of hydrazine sulfate, 5.4 g (0.09 mol) of urea, and 100 mL of water.[\[10\]](#)

- Heat the mixture to reflux with agitation.[10]
- After approximately two hours of boiling, add sulfuric acid dropwise to maintain the pH between 2 and 2.5.[10]
- Continue the reaction for a total of five hours.[10]
- Cool the reaction mixture and filter the precipitate.[10]
- Wash the filtered precipitate with water to yield **Biurea**.[10]

- Quantitative Data:

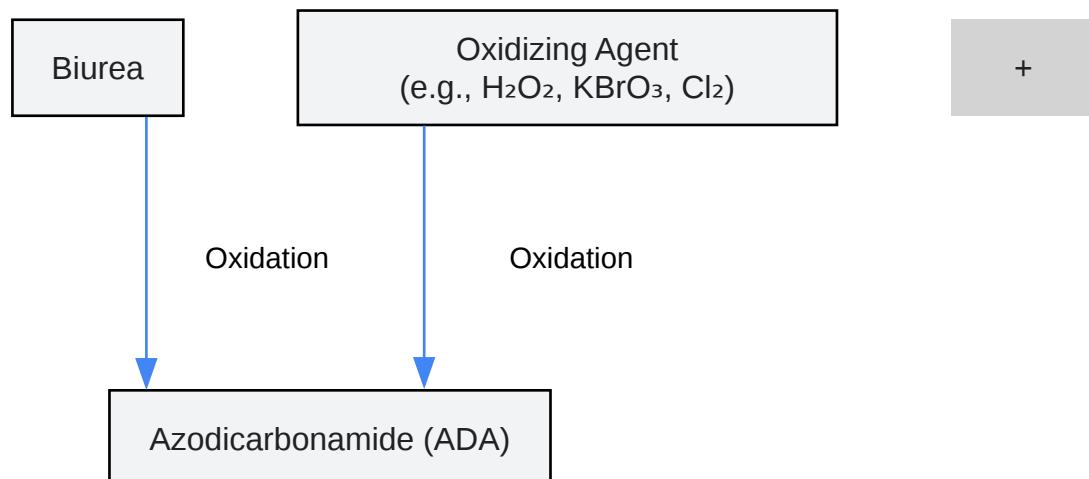
| Reagent           | Amount                 | Moles    | Molar Ratio |
|-------------------|------------------------|----------|-------------|
| Hydrazine Sulfate | 4 g                    | 0.03 mol | 1           |
| Urea              | 5.4 g                  | 0.09 mol | 3           |
| Sulfuric Acid     | As needed for pH 2-2.5 | -        | -           |
| Water             | 100 mL                 | -        | -           |

#### Method 3: Synthesis from Ammonium Chloride and Sodium Hypochlorite

This method involves the in-situ generation of a reactive intermediate, monochloroamine, which then reacts with urea.[11]

- Detailed Protocol:

- Prepare a 25% solution of ammonium chloride (from 65g of ammonium chloride).[11]
- In a four-hole boiling flask, cool the ammonium chloride solution to 6 °C while stirring.[11]
- Add 591 g of sodium hypochlorite solution (12% available chlorine) dropwise over 0.5 hours, maintaining the reaction temperature at 6 °C to form a monochloroamine solution. [11]


- To the resulting solution, add 320 g of a saturated urea solution.[11]
- Heat the mixture to reflux at a temperature between 80-110 °C for 7 hours.[11]
- After the reaction is complete, cool the mixture to room temperature.[11]
- Filter the **Biurea** precipitate, wash, and dry to obtain 109 g of the final product.[11]

• Quantitative Data:

| Reagent                   | Amount |
|---------------------------|--------|
| Ammonium Chloride         | 65 g   |
| Sodium Hypochlorite (12%) | 591 g  |
| Saturated Urea Solution   | 320 g  |
| Product                   |        |
| Biurea                    | 109 g  |

## Application in Azodicarbonamide (ADA) Synthesis

**Biurea** is a crucial precursor in the industrial synthesis of azodicarbonamide (ADA), a common blowing agent.[1][10] The synthesis involves the oxidation of **Biurea**.[10]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biurea | 110-21-4 | Benchchem [benchchem.com]
- 2. Biurea - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (CARBAMOYLAMINO)UREA | CAS 110-21-4 [matrix-fine-chemicals.com]
- 6. echemi.com [echemi.com]
- 7. bocsci.com [bocsci.com]
- 8. 1,2-Hydrazinedicarboxamide | C2H6N4O2 | CID 8039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101219973A - A kind of preparation method of biurea - Google Patents [patents.google.com]
- 10. ijnc.ir [ijnc.ir]
- 11. CN106674058A - Method for synthesizing biurea - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Biurea (CAS 110-21-4) structure and synthesis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089910#biurea-cas-110-21-4-structure-and-synthesis]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)